2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique thienopyrimidinone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-d]pyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidinone core.
Introduction of the Fluorophenyl and Methoxyphenyl Groups: This is achieved through nucleophilic substitution reactions where the fluorophenyl and methoxyphenyl groups are introduced to the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorobenzyl)sulfanyl]-7-methyl-3-phenyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(4-methoxyphenyl)-2-{[2-(2-naphthyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
The uniqueness of 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one lies in its specific structural features, such as the combination of fluorophenyl and methoxyphenyl groups with the thienopyrimidinone core. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of thieno[3,2-d]pyrimidinones typically involves multi-step reactions including cyclization and functional group modifications. The specific compound can be synthesized through a series of reactions starting from readily available precursors, employing techniques such as:
- Condensation Reactions : To form the thieno[3,2-d]pyrimidine core.
- Substitution Reactions : To introduce the 3-fluorophenyl and methoxyphenyl groups.
- Thioether Formation : To attach the sulfanyl group.
Biological Evaluation
The biological activity of this compound has been evaluated through various assays focusing on its anti-cancer properties. Key findings from recent studies include:
- Cytotoxicity Assays : The compound was tested against several cancer cell lines using the MTT assay. Preliminary results indicated significant growth inhibition in HepG2 (liver cancer), MCF-7 (breast cancer), and BCG-823 (gastric cancer) cell lines .
- IC50 Values : For example, certain derivatives within the thieno[3,2-d]pyrimidinone class exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anti-proliferative effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidinones. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups (like fluorine) and electron-donating groups (like methoxy) significantly influences the compound's activity. For instance, compounds with a 3-fluorophenyl group showed enhanced potency compared to their non-fluorinated counterparts .
- Core Modifications : Alterations to the thienopyrimidine core can lead to variations in biological activity. Compounds with specific substitutions at positions 2 or 4 on the pyrimidine ring often demonstrate improved inhibitory effects against target enzymes or receptors .
Case Studies
Several studies have highlighted the effectiveness of thieno[3,2-d]pyrimidinones in preclinical models:
- Antitumor Activity : In one study, a derivative similar to our compound showed an IC50 value of 0.55 μM against SU-DHL-6 lymphoma cells and demonstrated low toxicity towards normal HEK293T cells .
- Kinase Inhibition : Another study found that certain thieno[3,2-d]pyrimidine derivatives inhibited EGFR kinase with IC50 values as low as 13 nM, showcasing their potential as targeted cancer therapies .
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-16-7-3-6-15(11-16)23-19(24)18-17(8-9-26-18)22-20(23)27-12-13-4-2-5-14(21)10-13/h2-7,10-11H,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEHXIOPKCQMJND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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